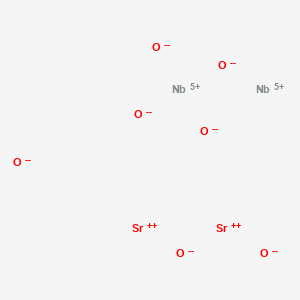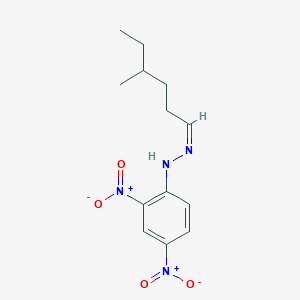
Niobium strontium oxide (Nb2SrO6)
Vue d'ensemble
Description
Niobium strontium oxide (Nb2SrO6) is a compound that combines niobium, strontium, and oxygen It is known for its unique properties, including high melting points and interesting electrochemical characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium strontium oxide can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, niobium oxide (Nb2O5) and strontium carbonate (SrCO3) are mixed in stoichiometric amounts and heated at high temperatures (around 1200°C) to form Nb2SrO6 .
Industrial Production Methods: Industrial production of niobium strontium oxide often involves similar high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the purity and phase of the final product. Hydrothermal synthesis is also employed, where niobium chloride is dissolved in a solvent like benzyl alcohol and heated under pressure to form the desired oxide .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium strontium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced to form lower oxides of niobium under a hydrogen atmosphere at elevated temperatures .
Common Reagents and Conditions: Common reagents used in reactions with niobium strontium oxide include hydrogen for reduction reactions and oxygen or air for oxidation reactions. These reactions typically occur at high temperatures, often exceeding 800°C .
Major Products: The major products formed from these reactions depend on the specific conditions. For example, reduction of niobium strontium oxide can yield niobium dioxide (NbO2) and strontium oxide (SrO), while oxidation can lead to higher oxides such as Nb2O5 .
Applications De Recherche Scientifique
Niobium strontium oxide has a wide range of applications in scientific research:
Electronics: It is used in the development of transparent conducting oxides for optoelectronic devices.
Energy Storage: Due to its electrochemical properties, niobium strontium oxide is explored as a material for high-power batteries.
Materials Science: It is studied for its potential use in creating advanced materials with unique electrical and optical properties.
Mécanisme D'action
The mechanism by which niobium strontium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s structure allows for efficient electron transport and interaction with other molecules, making it effective in applications like catalysis and energy storage . The molecular targets and pathways involved often include the interaction of niobium and strontium atoms with reactants, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Niobium oxide (Nb2O5): Known for its use in capacitors and as a catalyst.
Strontium titanate (SrTiO3): Widely used in electronics and as a dielectric material.
Niobium carbide (NbC): Used in cutting tools and wear-resistant coatings.
Uniqueness: Niobium strontium oxide stands out due to its combination of niobium and strontium, which imparts unique electrochemical and catalytic properties. Unlike pure niobium oxide or strontium titanate, niobium strontium oxide offers a balance of properties that make it suitable for a broader range of applications .
Propriétés
IUPAC Name |
distrontium;niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nb.7O.2Sr/q2*+5;7*-2;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUKNDFMFRTONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sr+2].[Sr+2].[Nb+5].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb2O7Sr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12031-63-9 (Parent) | |
| Record name | Niobium strontium oxide (Nb2SrO6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50923336 | |
| Record name | Niobium(5+) strontium oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12034-89-8 | |
| Record name | Niobium strontium oxide (Nb2SrO6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium strontium oxide (Nb2SrO6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium(5+) strontium oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium diniobate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)







![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)




